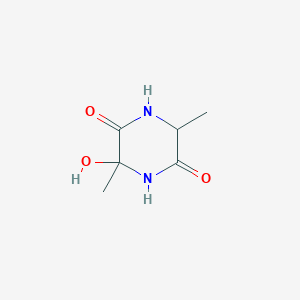

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3,6-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXRPOZBZWVXCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Hydroxy-3,6-dimethylpiperazine-2,5-dione basic properties

An In-depth Technical Guide on the Core Properties of Substituted Piperazine-2,5-diones with a Focus on 3,6-dimethylpiperazine-2,5-dione

Introduction

This technical guide provides a comprehensive overview of the basic properties of substituted piperazine-2,5-diones, with a particular focus on 3,6-dimethylpiperazine-2,5-dione. The piperazine-2,5-dione core, also known as a diketopiperazine (DKP), is a prevalent structural motif found in a wide range of natural products and synthetically derived molecules of significant biological importance.[1] These compounds are cyclic dipeptides, typically formed from the condensation of two amino acids.[1]

The query for "3-Hydroxy-3,6-dimethylpiperazine-2,5-dione" presents some ambiguity in its chemical nomenclature. A literal interpretation would suggest a hydroxyl group and a methyl group attached to the same carbon atom (C-3), which would form a hydrate or gem-diol like structure that is typically unstable. It is more probable that the interest lies in a hydroxylated derivative of 3,6-dimethylpiperazine-2,5-dione, such as where one of the methyl groups is hydroxylated, or an N-hydroxylated analog. Given the available literature, this guide will center on the well-characterized and closely related compound, 3,6-dimethylpiperazine-2,5-dione, as a representative of this class of molecules. This compound serves as a foundational structure for understanding the physicochemical properties, synthesis, and biological activities of more complex derivatives.

The versatile structure of the piperazine-2,5-dione scaffold allows for a variety of substitutions, leading to a wide range of pharmacological activities.[2] These include, but are not limited to, anti-inflammatory, antidepressant, analgesic, antimicrobial, and antifungal properties.[2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental aspects of this important class of heterocyclic compounds.

Physicochemical Properties of 3,6-dimethylpiperazine-2,5-dione

The basic physicochemical properties of 3,6-dimethylpiperazine-2,5-dione are summarized in the table below. These properties are crucial for understanding its behavior in biological and chemical systems.

| Property | Value | Source |

| IUPAC Name | 3,6-dimethylpiperazine-2,5-dione | PubChem[5] |

| Synonyms | Alanine anhydride, Cyclo(Ala-Ala), 3,6-Dimethyl-2,5-piperazinedione | PubChem[5] |

| CAS Number | 5625-46-7 | NIST[6] |

| Molecular Formula | C₆H₁₀N₂O₂ | PubChem[5] |

| Molecular Weight | 142.16 g/mol | ChemBK[7] |

| Melting Point | 283-285 °C | ChemBK[7] |

| Boiling Point | 259.72 °C (estimate) | ChemBK[7] |

| Density | 1.081 g/cm³ | ChemBK[7] |

| Solubility | Soluble in 1 M HCl (25 mg/mL) | ChemBK[7] |

| LogP (Octanol/Water) | ~0.5 | Benchchem[8] |

| Polar Surface Area | ~52.6 Ų | Benchchem[8] |

Experimental Protocols: Synthesis and Characterization

The synthesis of substituted piperazine-2,5-diones can be achieved through several methods. The most common approaches involve the cyclization of dipeptides or the modification of a pre-existing piperazine-2,5-dione core.[1][9]

General Synthesis of Substituted Piperazine-2,5-diones

Method 1: Cyclization of Dipeptides

This is a widely used method that involves the intramolecular cyclization of a linear dipeptide.

-

Materials: Linear dipeptide, solvent (e.g., ethylene glycol, water), heat source.

-

Protocol:

-

The linear dipeptide is dissolved in a high-boiling point solvent such as ethylene glycol.

-

The solution is heated to a high temperature (e.g., 170 °C) to promote intramolecular condensation and cyclization.[10]

-

The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or crystallization.

-

Purification is typically achieved by recrystallization or column chromatography.

-

Method 2: Building from the Piperazine-2,5-dione Core

This method involves the functionalization of the basic piperazine-2,5-dione scaffold. For instance, the condensation of aldehydes with the core structure.[1][9]

-

Materials: Piperazine-2,5-dione, an appropriate aldehyde (e.g., methoxylated benzaldehydes), a base (e.g., potassium carbonate), and a solvent (e.g., acetic anhydride).

-

Protocol:

-

Piperazine-2,5-dione is acetylated to increase the acidity of the methylene protons.[1]

-

The acetylated compound is then reacted with an aldehyde in the presence of a base.

-

The reaction mixture is heated to drive the condensation reaction, leading to the formation of (Z,Z)-(benzylidene)piperazine-2,5-diones.[9]

-

The resulting product can be further modified, for example, through hydrogenation to produce saturated substituted piperazine-2,5-diones.[1][9]

-

The products are isolated and purified using standard techniques.

-

Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule and to determine the stereochemistry (cis or trans isomers) of the substituents.[1][9][11]

-

Mass Spectrometry (MS): ESI-MS is commonly used to confirm the molecular weight of the synthesized compounds.[3]

-

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure and stereochemistry of the molecule in the solid state.[1][9][11]

Visualizations

Synthetic Workflow for Substituted Piperazine-2,5-diones

Caption: General synthetic routes to substituted piperazine-2,5-diones.

Biological Activities of Piperazine-2,5-dione Derivatives

Derivatives of piperazine-2,5-dione exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[2] The nature and stereochemistry of the substituents on the piperazine-2,5-dione ring play a crucial role in determining their pharmacological effects.

| Biological Activity | Example Derivative(s) | Key Findings | Reference |

| Anti-inflammatory | Indole-bearing piperazine-2,5-diones | Showed significant anti-inflammatory effects in vivo. | [3] |

| Analgesic | Indole-bearing piperazine-2,5-diones | Demonstrated clear analgesic activity at a dose of 10 mg/kg. | [3] |

| Antidepressant | Indole-bearing piperazine-2,5-diones | Exhibited antidepressant effects comparable to fluoxetine in forced swim tests. | [3] |

| Antimicrobial | Substituted piperazine derivatives | Active against various bacterial strains including S. aureus and E. coli. | [4] |

| Antifungal | Substituted piperazine derivatives | Showed activity against fungal species like C. albicans and A. niger. | [4] |

| Cartilage Regeneration | Various substituted piperazine-2,5-diones | Investigated for potential effects on cartilage regeneration, though the tested compounds showed insignificant activity. | [12] |

| Antifouling | Soluble 2,5-diketopiperazine derivatives | Some derivatives showed strong inhibitory activities against marine fouling organisms. | [13] |

Logical Relationship of Structure and Activity

Caption: Influence of substituents on the biological activity of piperazine-2,5-diones.

Conclusion

The piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While the specific compound "this compound" is not extensively documented, the study of its close analog, 3,6-dimethylpiperazine-2,5-dione, and other derivatives provides valuable insights into the chemical and biological properties of this class of compounds. The synthetic accessibility and the wide range of biological activities associated with substituted piperazine-2,5-diones underscore their potential for future drug discovery and development efforts. Further research into the structure-activity relationships and mechanisms of action of these compounds will continue to be a significant area of investigation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 3. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 5. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | 19943-16-9 | Benchchem [benchchem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of soluble 2,5-diketopiperazines derivatives as potential antifouling agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Elucidation of the Chemical Structure of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione. This molecule, a derivative of the well-characterized cyclic dipeptide Cyclo(L-Ala-L-Ala), presents a unique structural challenge due to the introduction of a hydroxyl group. This document outlines the key experimental protocols and expected data for its definitive characterization.

Proposed Chemical Structure and Nomenclature

This compound is a heterocyclic compound featuring a six-membered piperazine-2,5-dione ring. This core structure is a cyclic dipeptide, in this case, derived from two alanine amino acid residues. The nomenclature indicates the presence of two methyl groups at positions 3 and 6, and a hydroxyl group at position 3. The IUPAC name for the parent structure, 3,6-dimethylpiperazine-2,5-dione, is systematically used.[1][2] The stereochemistry at the chiral centers (C3 and C6) would need to be determined experimentally, but a likely configuration would be (3S, 6S) if derived from L-alanine.

References

An In-Depth Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and its Analogs

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione, a substituted cyclic dipeptide. Due to the limited availability of specific experimental data for this exact compound, this document leverages data from its close structural analog, 3,6-dimethylpiperazine-2,5-dione, also known as cyclo(Ala-Ala), to provide a detailed technical reference for researchers, scientists, and drug development professionals. The guide covers IUPAC nomenclature, synthetic methodologies, physicochemical properties, and known biological activities, with a focus on anticancer properties. Detailed experimental protocols and a representative signaling pathway are also presented.

IUPAC Nomenclature

The systematic IUPAC name for the target compound is This compound .

The nomenclature is determined as follows:

-

Piperazine-2,5-dione: This is the core heterocyclic structure, a six-membered ring containing two nitrogen atoms at positions 1 and 4, and two ketone groups at positions 2 and 5.[1][2]

-

3,6-dimethyl: This indicates the presence of methyl groups on the carbon atoms at positions 3 and 6 of the piperazine ring.[3][4]

-

3-Hydroxy: This indicates the presence of a hydroxyl group on the carbon atom at position 3.

The stereochemistry of the molecule would be designated using (3R, 6S), (3S, 6R), (3R, 6R), or (3S, 6S) prefixes, depending on the spatial arrangement of the substituents at the chiral centers. For 3,6-dimethylpiperazine-2,5-dione, three stereoisomers are possible: (3R,6R), (3S,6S), and the meso compound (3R,6S).[5]

Synthesis of Substituted Piperazine-2,5-diones

The synthesis of piperazine-2,5-diones is typically achieved through the cyclization of dipeptides.[6][7] This can be accomplished via heating the dipeptide, sometimes in the presence of a catalyst.[2] Microwave-assisted synthesis in water has also been reported as an efficient method.[7] For the synthesis of the specific compound this compound, a potential route would involve the synthesis of a dipeptide composed of N-hydroxy-alanine and alanine, followed by cyclization.

Experimental Protocol: Synthesis of a Structural Analog - (3S,6S)-3,6-dimethylpiperazine-2,5-dione (cyclo(L-Ala-L-Ala))

This protocol is adapted from established methods for dipeptide cyclization.[8]

Materials:

-

L-Alanyl-L-Alanine

-

Toluene

-

Acetic Acid

-

Palladium on carbon (Pd/C) catalyst (for precursor synthesis if starting from protected amino acids)

-

Hydrogen gas (for precursor synthesis)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dipeptide Preparation (if not commercially available): The synthesis of the dipeptide precursor, L-Alanyl-L-Alanine, can be achieved through standard peptide coupling techniques, often involving protected amino acids (e.g., with Boc or Cbz protecting groups) followed by deprotection. A common deprotection step for a Cbz group is catalytic hydrogenation using Pd/C.

-

Cyclization: a. A solution of L-Alanyl-L-Alanine is prepared in a suitable solvent system, such as toluene with a catalytic amount of acetic acid. b. The reaction mixture is heated to reflux for several hours to facilitate the intramolecular cyclization. c. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Purification: a. Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. b. The crude product is then purified using recrystallization or column chromatography to yield the pure (3S,6S)-3,6-dimethylpiperazine-2,5-dione.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C6H10N2O2 | [3] |

| Molecular Weight | 142.16 g/mol | [3] |

| CAS Number | 5625-46-7 | [3] |

| Melting Point | 283-285 °C | |

| Stereoisomers | (3R,6R), (3S,6S), and meso (3R,6S) | [5] |

Biological Activity and Therapeutic Potential

Piperazine-2,5-diones are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[9][10][11] The specific biological profile is highly dependent on the nature and stereochemistry of the substituents on the piperazine ring.

Anticancer Activity

Numerous studies have highlighted the potential of substituted piperazine-2,5-diones as anticancer agents.[1][4][9] Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.[12]

The following table summarizes the anticancer activity of a representative 3,6-diunsaturated 2,5-diketopiperazine derivative against two cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (Compound 11) | A549 (Lung Cancer) | 1.2 | [13] |

| (Z)-1-allyl-6-((Z)-2-methoxybenzylidene)-3-(naphthalen-1-ylmethylene)piperazine-2,5-dione (Compound 11) | HeLa (Cervical Cancer) | 0.7 | [13] |

Anti-inflammatory Activity

Certain piperazine-2,5-dione derivatives have been investigated for their anti-inflammatory properties. However, in one study, the tested compounds did not show significant activity in reducing NF-κB activation at a concentration of 10 µM.[14]

Signaling Pathways

The anticancer activity of some piperazine-2,5-dione derivatives has been linked to the induction of apoptosis.[12] The following diagram illustrates a simplified, representative workflow for assessing apoptosis induction by a test compound, such as a bioactive piperazine-2,5-dione derivative.

Caption: Workflow for assessing apoptosis induction.

Conclusion

This compound belongs to a class of cyclic dipeptides with significant therapeutic potential. While specific data on this compound is scarce, the extensive research on its structural analogs, such as 3,6-dimethylpiperazine-2,5-dione, provides a strong foundation for future investigation. The synthetic accessibility and diverse biological activities of the piperazine-2,5-dione scaffold make it a promising area for further research and development in medicinal chemistry. Future studies should focus on the targeted synthesis and biological evaluation of this compound to elucidate its specific properties and therapeutic potential.

References

- 1. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2002012201A1 - Method of synthesizing diketopiperazines - Google Patents [patents.google.com]

- 3. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines [ouci.dntb.gov.ua]

- 5. organic chemistry - Number of total stereoisomers of a piperazine derivative - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Related Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction to 2,5-Diketopiperazines (DKPs)

2,5-Diketopiperazines (DKPs) are the smallest class of cyclic dipeptides, formed from the condensation of two α-amino acids.[1] This rigid six-membered ring structure is a common motif in a vast array of natural products and serves as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and diverse biological activities.[2][3] DKPs have demonstrated a wide range of pharmacological effects, including antimicrobial, antiviral, antitumor, and neuroprotective activities.[3][4][5] Their inherent stability to enzymatic degradation compared to their linear peptide counterparts makes them attractive candidates for drug development.[6]

Physicochemical Properties of 3,6-Dimethylpiperazine-2,5-dione

The properties of 3,6-dimethylpiperazine-2,5-dione, a close analog of the target compound, are well-documented. It exists as different stereoisomers, with the CAS numbers varying accordingly.

| Property | Value | Reference |

| IUPAC Name | 3,6-dimethylpiperazine-2,5-dione | [7] |

| Molecular Formula | C6H10N2O2 | [7][8] |

| Molecular Weight | 142.16 g/mol | [7][9] |

| CAS Number | 5625-46-7 (for the general structure) | [7][8][10] |

| 5845-61-4 (for (3S,6S)-isomer) | [9] | |

| Melting Point | 283-285 °C | [11] |

| Synonyms | Alanine anhydride, Cyclo(Ala-Ala) | [7][9] |

Synthesis of 3,6-Disubstituted-2,5-Diketopiperazines

The synthesis of 3,6-disubstituted-2,5-diketopiperazines, including hydroxylated derivatives, generally involves the cyclization of a linear dipeptide precursor. This can be achieved through several methods. Below is a generalized experimental protocol for the synthesis of a 3,6-disubstituted-2,5-diketopiperazine. The introduction of a hydroxyl group at the 3-position would typically involve starting with or creating a dipeptide containing an α-hydroxy-α-amino acid.

General Experimental Protocol: Synthesis via Dipeptide Cyclization

This protocol describes a general method for the synthesis of a 3,6-disubstituted-2,5-diketopiperazine from its constituent amino acids.

Materials:

-

L-Amino Acid 1 (e.g., L-Alanine)

-

L-Amino Acid 2 (e.g., an α-hydroxy-α-amino acid derivative)

-

Thionyl chloride (SOCl2)

-

Methanol (anhydrous)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Coupling agent (e.g., DCC, HBTU)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Esterification of the C-terminal Amino Acid:

-

Suspend L-Amino Acid 2 (1.0 eq) in anhydrous methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to obtain the amino acid methyl ester hydrochloride.

-

-

Peptide Coupling:

-

Dissolve the N-protected L-Amino Acid 1 (e.g., Boc-L-Alanine) (1.0 eq) and the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

-

Add triethylamine (2.2 eq) and the coupling agent (1.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected dipeptide.

-

-

Deprotection and Cyclization:

-

Dissolve the protected dipeptide in a suitable solvent (e.g., a mixture of acetic acid and an alcohol).

-

Heat the solution to reflux for several hours to facilitate both deprotection and intramolecular cyclization.

-

Monitor the formation of the diketopiperazine by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 3,6-disubstituted-2,5-diketopiperazine.

-

Characterize the final product by NMR spectroscopy and mass spectrometry.

-

Synthetic Workflow Diagram

References

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 9. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to 3,6-Dimethylpiperazine-2,5-dione and its Hydroxylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,6-dimethylpiperazine-2,5-dione, a prominent member of the diketopiperazine (DKP) class of cyclic peptides. While direct experimental data for 3-hydroxy-3,6-dimethylpiperazine-2,5-dione is not extensively available in public literature, this document will focus on the well-characterized parent molecule and infer the properties and potential synthesis of its hydroxylated form based on established principles of DKP chemistry and biosynthesis.

Molecular Profile

3,6-Dimethylpiperazine-2,5-dione, also known as cyclo(Ala-Ala) or alanine anhydride, is the cyclic dipeptide formed from two alanine residues. Its rigid structure serves as a valuable scaffold in medicinal chemistry.

Table 1: Physicochemical Properties of 3,6-Dimethylpiperazine-2,5-dione

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 142.16 g/mol | [1][2][4] |

| IUPAC Name | 3,6-dimethylpiperazine-2,5-dione | [1][2] |

| CAS Number | 5625-46-7 (for the general compound) | [1][2][4] |

| Melting Point | 283-285 °C | [4] |

Based on the structure of the parent molecule, the theoretical molecular formula for This compound would be C₆H₁₀N₂O₃, with a corresponding molecular weight of 158.16 g/mol .

Synthesis and Experimental Protocols

The synthesis of piperazine-2,5-diones typically involves the cyclization of a dipeptide precursor. Below is a generalized experimental protocol for the synthesis of substituted piperazine-2,5-diones, which can be adapted for 3,6-dimethylpiperazine-2,5-dione.

Experimental Protocol: Synthesis of (3S,6S)-3,6-dimethylpiperazine-2,5-dione

This protocol is based on a documented synthesis method and can be represented by the following workflow.[6]

-

Dipeptide Formation: N-protected alanine is coupled with a C-protected alanine using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) in a suitable organic solvent like dichloromethane or dimethylformamide.

-

Deprotection: The protecting groups are removed. For example, a Boc protecting group can be removed with trifluoroacetic acid (TFA), and a benzyl ester can be removed by hydrogenolysis.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize. This can be achieved by heating in a high-boiling point solvent such as toluene or ethylene glycol, often with the addition of a mild acid catalyst like acetic acid.[7][8]

-

Purification: The resulting cyclic dipeptide is purified using techniques such as recrystallization or column chromatography.

Hydroxylation:

The introduction of a hydroxyl group onto the 3-position of the piperazine-2,5-dione ring is a more complex transformation that may be achieved through enzymatic or synthetic methods. Enzymatic hydroxylation, often catalyzed by cytochrome P450 monooxygenases or Fe(II)/2-oxoglutarate-dependent oxidases, is a common modification in the biosynthesis of natural DKPs.[9][10] Synthetic approaches could involve the use of a protected amino acid with a hydroxylated side chain or post-cyclization oxidation, though this would require careful control of regioselectivity.

Diagram 1: General Synthesis Workflow for 3,6-Dimethylpiperazine-2,5-dione

Caption: A generalized workflow for the synthesis of 3,6-dimethylpiperazine-2,5-dione.

Biological Activity and Signaling Pathways

Diketopiperazines are a class of natural products with a wide array of biological activities.[11][12] Their rigid conformation makes them excellent scaffolds for presenting functional groups in a defined spatial orientation, allowing for specific interactions with biological targets.

Table 2: Reported Biological Activities of Substituted Piperazine-2,5-diones

| Activity | Description | References |

| Anticancer | Certain derivatives exhibit cytotoxicity against cancer cell lines. | [13][14] |

| Antimicrobial | Some DKPs show activity against various bacteria. | [15] |

| Antiviral | Anti-H1N1 activity has been reported for some derivatives. | [15] |

| Permeation Enhancer | (3S,6S)-3,6-Dimethylpiperazine-2,5-dione has been shown to enhance the transdermal delivery of drugs. | [15] |

| Polymer Chemistry | The core structure can be incorporated into polymers for applications in drug delivery and biocompatible materials. | [16] |

The biosynthesis of many complex DKPs in nature involves a fascinating enzymatic pathway.

Diagram 2: General Biosynthetic Pathway of Diketopiperazines

Caption: A simplified diagram of the biosynthetic pathway for modified diketopiperazines.

This pathway begins with the activation of amino acids, which are then used by cyclodipeptide synthases (CDPSs) to form the core diketopiperazine ring.[11][17][18] This core structure can then be further modified by a variety of "tailoring" enzymes, including cytochrome P450s, which can introduce hydroxyl groups and other functionalities to create a diverse range of natural products.[9][19] This enzymatic machinery highlights a potential route for the natural or engineered production of this compound.

Conclusion

3,6-Dimethylpiperazine-2,5-dione is a well-studied cyclic dipeptide with a range of potential applications, particularly as a scaffold in drug discovery and development. While specific data on this compound is scarce, the principles of DKP synthesis and biosynthesis provide a strong foundation for its future investigation. The synthetic and enzymatic pathways outlined in this guide offer viable strategies for accessing this and other novel DKP derivatives for further research into their biological activities. The continued exploration of this class of compounds holds significant promise for the development of new therapeutic agents and advanced materials.

References

- 1. 3,6-Dimethylpiperazine-2,5-dione | C6H10N2O2 | CID 97704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 3. (l,l)-cis-3,6-Dimethylpiperazine-2,5-dione [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. 3,6-Dimethylpiperazine-2,5-dione (CAS 5625-46-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceheed.wordpress.com [scienceheed.wordpress.com]

- 9. Modifications of diketopiperazines assembled by cyclodipeptide synthases with cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | 19943-16-9 | Benchchem [benchchem.com]

- 16. Buy Cyclo(-Ala-Ala) | 5845-61-4 [smolecule.com]

- 17. The nonribosomal synthesis of diketopiperazines in tRNA-dependent cyclodipeptide synthase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and its Stereochemical Complexity

This compound is a heterocyclic compound belonging to the diketopiperazine (DKP) class of molecules. DKPs are cyclic dipeptides that have garnered significant interest in medicinal chemistry due to their rigid conformation and diverse biological activities, which include antimicrobial, antiviral, and antitumor properties. The introduction of a hydroxyl group and two methyl groups on the piperazine-2,5-dione scaffold of the title compound introduces multiple chiral centers, leading to the existence of several stereoisomers.

The structure of this compound possesses three chiral centers at positions C3, C6, and the carbon bearing the hydroxyl group (also C3). This results in a total of 2^3 = 8 possible stereoisomers. These stereoisomers can be grouped into four pairs of enantiomers. The relative stereochemistry between the substituents (hydroxyl and methyl groups) defines the diastereomeric relationships. The cis and trans isomers arise from the relative orientation of the substituents on the piperazine ring.

Understanding the distinct spatial arrangement of each stereoisomer is crucial, as it can profoundly influence their pharmacokinetic and pharmacodynamic properties, including receptor binding, metabolic stability, and overall therapeutic efficacy.

Synthesis and Separation of Stereoisomers: Analogous Approaches

The synthesis of hydroxylated diketopiperazines typically involves the cyclization of a dipeptide precursor. For the title compound, this would likely involve a dipeptide composed of a 3-hydroxy-alanine (isoserine) or threonine analog and alanine. The separation of the resulting diastereomers is a critical step and is often achieved using chromatographic techniques.

General Synthetic Workflow

The synthesis of hydroxylated diketopiperazine stereoisomers can be conceptualized through the following general workflow. This process involves the coupling of protected amino acid precursors, followed by deprotection and subsequent cyclization to form the diketopiperazine ring. The resulting mixture of diastereomers is then separated and each stereoisomer is characterized.

Caption: General workflow for the synthesis and separation of hydroxylated DKP stereoisomers.

Experimental Protocols for Analogous Hydroxylated Diketopiperazines

The following protocols are adapted from established methods for the synthesis and separation of cyclo(threonyl-alanyl) stereoisomers and serve as a guide for accessing the stereoisomers of this compound.

Protocol 1: Synthesis of Dipeptide Precursor (Boc-L-Thr-D-Ala-OMe)

-

Materials: N-α-Boc-L-Threonine (1.0 eq.), D-Alanine methyl ester hydrochloride (1.0 eq.), HBTU (1.05 eq.), HOBt (1.2 eq.), Diisopropylethylamine (DIPEA) (2.5 eq.), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

Dissolve N-α-Boc-L-Threonine and D-Alanine methyl ester hydrochloride in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA, HOBt, and HBTU sequentially while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude dipeptide precursor.

-

Purify the crude product by silica gel column chromatography.

-

Protocol 2: Deprotection and Cyclization to form cyclo(L-Thr-D-Ala)

-

Materials: Boc-L-Thr-D-Ala-OMe (1.0 eq.), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Methanol (MeOH), Ammonium hydroxide (NH4OH).

-

Procedure:

-

Dissolve the purified dipeptide precursor in DCM.

-

Add TFA dropwise at 0 °C and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the resulting residue in methanol.

-

Add ammonium hydroxide and stir at room temperature for 24-48 hours to facilitate cyclization.

-

Concentrate the solution under reduced pressure to obtain the crude diketopiperazine as a mixture of diastereomers.

-

Protocol 3: Separation of Diastereomers by Preparative HPLC

-

Instrumentation: Preparative High-Performance Liquid Chromatography (HPLC) system with a chiral stationary phase column (e.g., amylose or cellulose-based).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for baseline separation of the diastereomers. A typical starting gradient could be 90:10 (n-hexane:isopropanol) with a flow rate of 5-10 mL/min.

-

Procedure:

-

Dissolve the crude diastereomeric mixture in a minimal amount of the mobile phase.

-

Inject the sample onto the chiral column.

-

Monitor the elution profile using a UV detector (typically at 210-220 nm).

-

Collect the fractions corresponding to each separated diastereomer.

-

Combine the fractions for each isomer and evaporate the solvent under reduced pressure to obtain the pure stereoisomers.

-

Characterization of Stereoisomers

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the stereochemistry of the isolated isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the constitution and relative stereochemistry of the diketopiperazine stereoisomers. The chemical shifts and coupling constants of the protons on the chiral centers and adjacent positions can provide valuable information about the cis/trans relationship of the substituents.

Table 1: Representative ¹H and ¹³C NMR Data for Analogous Hydroxylated Diketopiperazine Stereoisomers (in CDCl₃)

| Compound | Stereochemistry | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| cyclo(L-Ser-L-Ala) | cis | ~4.2 (m, 1H, α-H Ser), ~4.1 (m, 1H, α-H Ala), ~3.9 (m, 2H, β-H Ser), ~1.5 (d, 3H, CH₃ Ala) | ~170 (C=O), ~168 (C=O), ~62 (β-C Ser), ~56 (α-C Ser), ~52 (α-C Ala), ~18 (CH₃ Ala) |

| cyclo(D-Ser-L-Ala) | trans | ~4.0 (m, 1H, α-H Ser), ~3.9 (m, 1H, α-H Ala), ~3.8 (m, 2H, β-H Ser), ~1.6 (d, 3H, CH₃ Ala) | ~171 (C=O), ~169 (C=O), ~63 (β-C Ser), ~57 (α-C Ser), ~53 (α-C Ala), ~19 (CH₃ Ala) |

| cyclo(L-Thr-L-Ala) | cis | ~4.1 (m, 1H, α-H Thr), ~4.0 (m, 1H, α-H Ala), ~4.3 (m, 1H, β-H Thr), ~1.4 (d, 3H, γ-CH₃ Thr), ~1.5 (d, 3H, β-CH₃ Ala) | ~170 (C=O), ~168 (C=O), ~68 (β-C Thr), ~59 (α-C Thr), ~52 (α-C Ala), ~20 (γ-CH₃ Thr), ~18 (β-CH₃ Ala) |

| cyclo(D-Thr-L-Ala) | trans | ~3.9 (m, 1H, α-H Thr), ~3.8 (m, 1H, α-H Ala), ~4.1 (m, 1H, β-H Thr), ~1.3 (d, 3H, γ-CH₃ Thr), ~1.6 (d, 3H, β-CH₃ Ala) | ~171 (C=O), ~169 (C=O), ~69 (β-C Thr), ~60 (α-C Thr), ~53 (α-C Ala), ~21 (γ-CH₃ Thr), ~19 (β-CH₃ Ala) |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can also provide structural information.

Table 2: Representative Mass Spectrometry Data for Analogous Hydroxylated Diketopiperazines

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Observed [M+H]⁺ (m/z) |

| cyclo(Ser-Ala) | C₆H₁₀N₂O₃ | 158.0691 | 159.0764 |

| cyclo(Thr-Ala) | C₇H₁₂N₂O₃ | 172.0848 | 173.0921 |

Biological Activity and Signaling Pathways

Diketopiperazines have been shown to exert a range of biological effects, with a notable activity being the induction of apoptosis in cancer cells. While the specific signaling pathways modulated by this compound are unknown, studies on other DKP derivatives suggest potential mechanisms of action.

Induction of Apoptosis

Several diketopiperazine derivatives have been reported to induce apoptosis through the intrinsic (mitochondrial) pathway.[1] This pathway is characterized by the activation of a cascade of caspases, which are cysteine proteases that execute the apoptotic program. Key players in this pathway include the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization (MOMP). Pro-apoptotic members like Bax and Bak promote MOMP, leading to the release of cytochrome c from the mitochondria, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.

The following diagram illustrates a plausible signaling pathway for DKP-induced apoptosis, based on findings from related compounds.[1]

Caption: Plausible apoptosis signaling pathway induced by a DKP scaffold.

Conclusion

The stereoisomers of this compound represent a promising area for investigation in drug discovery. Although direct experimental data is currently limited, this guide provides a solid framework for their synthesis, separation, and characterization based on well-established methodologies for analogous hydroxylated diketopiperazines. The potential for these stereoisomers to exhibit distinct biological activities, particularly in the induction of apoptosis, underscores the importance of their individual investigation. The protocols and data presented here should serve as a valuable resource for researchers embarking on the study of this and related classes of compounds. Future work should focus on the specific synthesis and biological evaluation of each stereoisomer of the title compound to fully elucidate their therapeutic potential.

References

Unveiling the Bioactive Potential: A Technical Guide to 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine-2,5-dione scaffold, also known as a diketopiperazine (DKP), represents a privileged structure in medicinal chemistry. These cyclic dipeptides are frequently isolated from natural sources, including fungi, bacteria, and marine organisms, and exhibit a wide array of biological activities. Among the vast family of DKPs, derivatives of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione are emerging as a class of compounds with significant therapeutic potential. Their inherent stereochemistry and the presence of a hydroxyl group offer unique opportunities for molecular interactions with biological targets, leading to diverse pharmacological effects, including anticancer and antimicrobial properties.

This technical guide provides a comprehensive overview of the current state of research on the biological activities of this compound and its closely related analogues. It is designed to be a valuable resource for researchers and drug development professionals by consolidating quantitative biological data, detailing key experimental methodologies, and visualizing associated cellular pathways and workflows. While extensive research on a broad range of diketopiperazines is available, this guide will focus on derivatives featuring a hydroxylated piperazine-2,5-dione core, providing a specialized lens through which to view this promising class of compounds.

Anticancer Activity

Several studies have highlighted the potential of piperazine-2,5-dione derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 3,6-disubstituted-2,5-diketopiperazine derivatives against human cancer cell lines. While not all compounds possess the 3-hydroxy moiety, this data provides valuable structure-activity relationship (SAR) insights for the broader class of molecules. For instance, compound 11 , featuring a naphthalen-1-ylmethylene and a 2-methoxybenzylidene group, demonstrated potent inhibitory activities against both A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC50 values of 1.2 µM and 0.7 µM, respectively[1][2]. The data suggests that bulky, lipophilic substituents at the 3 and 6 positions can contribute to significant cytotoxic effects.

| Compound | 3-Substituent | 6-Substituent | Cell Line | IC50 (µM) | Reference |

| 6 | 2-Methoxybenzylidene | 2-Fluorobenzylidene | HeLa | 8.9 | [1][2] |

| 8 | 2-Methoxybenzylidene | Furan-2-ylmethylene | A549 | 7.3 | [1][2] |

| 8 | 2-Methoxybenzylidene | Furan-2-ylmethylene | HeLa | 5.9 | [1][2] |

| 9 | 2-Methoxybenzylidene | Thiophen-2-ylmethylene | A549 | 4.5 | [1][2] |

| 9 | 2-Methoxybenzylidene | Thiophen-2-ylmethylene | HeLa | 4.7 | [1][2] |

| 10 | 2-Methoxybenzylidene | Pyridin-3-ylmethylene | A549 | 3.7 | [1][2] |

| 10 | 2-Methoxybenzylidene | Pyridin-3-ylmethylene | HeLa | 5.2 | [1][2] |

| 11 | 2-Methoxybenzylidene | Naphthalen-1-ylmethylene | A549 | 1.2 | [1][2] |

| 11 | 2-Methoxybenzylidene | Naphthalen-1-ylmethylene | HeLa | 0.7 | [1][2] |

| 12 | 2-Methoxybenzylidene | Quinolin-2-ylmethylene | HeLa | 6.2 | [1][2] |

| 14 | 2-Methoxybenzylidene | 4-(Trifluoromethyl)benzylidene | HeLa | 7.8 | [1][2] |

Experimental Protocols: Anticancer Assays

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells (e.g., A549 or HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., compound 11 at 1.0 µM) for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This method determines the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for a specified period (e.g., 24 hours).

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined. Studies on 3,6-diunsaturated 2,5-diketopiperazine derivatives have shown an arrest in the G2/M phase of the cell cycle[1][2].

Signaling Pathways in Anticancer Activity

The precise signaling pathways for this compound are not yet fully elucidated. However, for many diketopiperazine derivatives with anticancer properties, the induction of apoptosis is a key mechanism. The following diagram illustrates a general workflow for investigating the anticancer activity of these compounds.

Antimicrobial Activity

Certain hydroxylated diketopiperazines have demonstrated interesting antimicrobial activities, particularly in the inhibition of bacterial communication systems known as quorum sensing (QS).

Quantitative Antimicrobial Activity Data

Cyclo(L-Hyp-L-Tyr), a derivative containing a hydroxylated proline residue, has been shown to inhibit biofilm formation in Pseudomonas aeruginosa. The following table summarizes its activity in comparison to related non-hydroxylated diketopiperazines.

| Compound | Concentration (mM) | Biofilm Inhibition (%) | Reference |

| cyclo(L-Hyp-L-Tyr) | 1.8 | 50 | [3] |

| cyclo(L-Pro-L-Tyr) | 1.8 | 52 | [3] |

| cyclo(L-Pro-L-Phe) | 1.8 | 48 | [3] |

Experimental Protocols: Antimicrobial Assays

This assay quantifies the ability of a compound to prevent the formation of biofilms.

-

Bacterial Culture: Grow P. aeruginosa overnight in LB broth.

-

Treatment: In a 96-well plate, add the bacterial culture along with different concentrations of the test compounds. Include a control group with no compound.

-

Incubation: Incubate the plate at 37°C for 24 hours without shaking.

-

Staining: Discard the culture medium and wash the wells with PBS. Stain the adhered biofilm with 0.1% crystal violet for 15 minutes.

-

Quantification: Wash away the excess stain and dissolve the bound crystal violet in 30% acetic acid. Measure the absorbance at 595 nm.

This assay often uses a reporter strain, such as Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

-

Reporter Strain Culture: Grow C. violaceum overnight.

-

Assay Setup: In a 96-well plate, add the bacterial culture, an acyl-homoserine lactone (AHL) inducer, and the test compounds at various concentrations.

-

Incubation: Incubate the plate at 30°C for 24 hours.

-

Quantification: Measure the inhibition of violacein production by extracting the pigment with DMSO and measuring the absorbance at 585 nm.

Signaling Pathways in Antimicrobial Activity

Hydroxylated diketopiperazines can interfere with bacterial quorum sensing systems, such as the las and rhl systems in P. aeruginosa. By disrupting these communication pathways, the compounds can inhibit the production of virulence factors and biofilm formation.

Conclusion and Future Directions

The available data, although limited for the specific compound this compound, strongly suggests that the hydroxylated piperazine-2,5-dione scaffold is a promising starting point for the development of novel therapeutic agents. The anticancer and antimicrobial activities observed in closely related analogues warrant a more focused investigation into the synthesis and biological evaluation of a broader library of 3-hydroxy-piperazine-2,5-dione derivatives.

Future research should aim to:

-

Synthesize and screen a focused library of this compound derivatives with diverse substituents at the 6-position to establish clear structure-activity relationships.

-

Elucidate the specific molecular targets and signaling pathways for the most active compounds to understand their mechanisms of action in greater detail.

-

Evaluate the in vivo efficacy and safety profiles of lead compounds in relevant animal models of cancer and infectious diseases.

By systematically exploring the chemical space around this core structure, the scientific community can unlock the full therapeutic potential of this fascinating class of molecules.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Piperazine-2,5-dione Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of novel piperazine-2,5-dione compounds, a class of molecules with significant and diverse biological activities. This document details experimental protocols for isolation and characterization, summarizes quantitative biological data, and visualizes key experimental workflows and signaling pathways.

Introduction to Piperazine-2,5-diones

Piperazine-2,5-diones, also known as cyclic dipeptides or diketopiperazines (DKPs), are the smallest cyclic peptide structures, formed from the condensation of two amino acids.[1] They are a prominent class of natural products, isolated from a wide array of sources including fungi, bacteria, plants, and animals.[1][2] The rigid cyclic structure of piperazine-2,5-diones imparts significant stability against enzymatic degradation compared to their linear peptide counterparts, making them attractive scaffolds for drug discovery.[3][4] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant effects.[1][3][5]

Isolation of Novel Piperazine-2,5-dione Compounds from Natural Sources

The isolation of novel piperazine-2,5-diones from natural sources, particularly from microbial fermentations, is a critical step in the drug discovery process. A common and effective strategy is bioassay-guided fractionation.

General Experimental Workflow for Bioassay-Guided Isolation

The following diagram outlines a typical workflow for the isolation of bioactive piperazine-2,5-diones from a microbial culture.

Detailed Experimental Protocol: Isolation from Streptomyces sp.

This protocol provides a step-by-step guide for the isolation of piperazine-2,5-diones from a culture of Streptomyces.

1. Fermentation and Extraction:

-

Inoculate spores of the Streptomyces strain into a suitable fermentation medium (e.g., ISP-2 broth).[2]

-

Incubate the culture on a rotary shaker (e.g., at 180 rpm and 28°C) for an optimized duration (e.g., 15 days) to allow for the production of secondary metabolites.[2]

-

Harvest the fermentation broth and partition it against an organic solvent such as ethyl acetate.[2]

-

Concentrate the organic phase under vacuum to obtain the crude extract.[2]

2. Bioassay-Guided Fractionation:

-

Perform an initial bioassay on the crude extract to confirm the presence of the desired biological activity (e.g., antimicrobial, cytotoxic).

-

Subject the active crude extract to column chromatography for initial fractionation. A common stationary phase is silica gel.[2]

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect the eluate in a series of fractions.

-

Screen each fraction for biological activity to identify the active fraction(s).

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Further purify the active fraction(s) using preparative reverse-phase HPLC.

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) is typically employed. The gradient will depend on the polarity of the target compounds.

-

Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm and 254 nm).

-

Collect the peaks corresponding to individual compounds.

4. Purity Assessment:

-

Assess the purity of the isolated compounds using analytical HPLC. A pure compound should show a single peak.

Structural Elucidation of Novel Piperazine-2,5-diones

Once a pure compound is isolated, its chemical structure must be determined. This is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Methodologies for Structural Elucidation

1. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

HRESIMS provides the accurate mass of the molecule, which allows for the determination of its molecular formula.[5] The isotopic pattern can also provide clues about the elemental composition (e.g., the presence of bromine or chlorine).

2. 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.[6][7]

-

¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.[6]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which helps to determine the stereochemistry of the molecule.[6]

Step-by-Step Protocol for Structural Elucidation

-

Obtain the Molecular Formula: Acquire the HRESIMS spectrum to determine the accurate mass and molecular formula of the isolated compound.

-

Acquire 1D NMR Spectra: Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and acquire the ¹H and ¹³C NMR spectra.

-

Identify Spin Systems: Use the COSY spectrum to identify groups of coupled protons (spin systems).

-

Assign Carbons to Protons: Use the HSQC spectrum to assign each proton to its directly attached carbon atom.

-

Connect the Fragments: Use the HMBC spectrum to connect the identified spin systems. Look for correlations from protons to quaternary carbons and from protons across heteroatoms (e.g., nitrogen in the piperazine ring).

-

Determine Stereochemistry: Use the NOESY spectrum to establish the relative stereochemistry of the substituents on the piperazine ring.

-

Confirm the Structure: Ensure that all spectroscopic data are consistent with the proposed structure.

Biological Activities of Novel Piperazine-2,5-dione Compounds

Numerous novel piperazine-2,5-dione compounds have been synthesized and isolated, exhibiting a range of biological activities. The following tables summarize some of the reported quantitative data.

Anti-inflammatory and Antioxidant Activities

| Compound | Biological Activity | Assay | IC₅₀ (µM) | Reference |

| Penipiperazine A | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | 12.5 (59.5% inhibition) | [5] |

| Penipiperazine B | Anti-inflammatory | NO production in LPS-stimulated RAW264.7 cells | 12.5 (67.9% inhibition) | [5] |

| Compound 9d | Anti-inflammatory | COX-2 Inhibition | 0.25 ± 0.03 | [8] |

| Compound 9d | Anti-inflammatory | 5-LOX Inhibition | 7.87 ± 0.33 | [8] |

| Compound 9r | Antioxidant | Protection against H₂O₂-induced oxidative damage in SH-SY5Y cells | 20 (Effective concentration) | [9] |

Cytotoxic Activities against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| (S)-2a | MDA-MB-231 | Triple-Negative Breast Cancer | ~4.6 | [10] |

| (R)-2b | MDA-MB-231 | Triple-Negative Breast Cancer | 0.021 | [10] |

| Compound 11 | A549 | Lung Cancer | 1.2 | [1] |

| Compound 11 | HeLa | Cervical Cancer | 0.7 | [1] |

| Piperazine derivative 37 | HepG-2 | Liver Carcinoma | 23.56 | [11] |

| Piperazine derivative 17 | MDA-MB-231 | Breast Cancer | 2.3 ± 0.2 | [11] |

Signaling Pathways Modulated by Piperazine-2,5-diones

The biological effects of piperazine-2,5-diones are often mediated through their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which leads to its degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. Some piperazine-2,5-dione derivatives have been shown to modulate this pathway, contributing to their antioxidant effects.[9]

The NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines like IL-6 and TNF-α. Some piperazine-2,5-diones have been shown to inhibit the activation of the NF-κB pathway, which underlies their anti-inflammatory activity.[5]

Conclusion

Novel piperazine-2,5-dione compounds represent a promising and versatile scaffold for the development of new therapeutic agents. Their discovery and isolation from natural sources, guided by bioassays, continue to yield compounds with potent biological activities. The detailed experimental protocols and understanding of their mechanisms of action, as outlined in this guide, are essential for advancing the research and development of this important class of molecules. The continued exploration of the chemical diversity of piperazine-2,5-diones, coupled with a deeper understanding of their interactions with key signaling pathways, will undoubtedly lead to the discovery of new and effective drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioactive Diketopiperazines and Nucleoside Derivatives from a Sponge-Derived Streptomyces Species [mdpi.com]

- 3. (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

An In-depth Technical Guide on the Theorized Mechanism of Action of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is limited. This document synthesizes available information on this specific molecule and theorizes potential mechanisms of action based on its structural similarity to other well-researched piperazine-2,5-dione derivatives. The information presented herein should be considered a guide for future research and not as established scientific consensus.

Introduction to this compound

This compound is a cyclic dipeptide, a member of the diketopiperazine (DKP) class of natural products. Specifically, the (3R,6S) stereoisomer has been identified in marine-derived fungi, such as those of the Penicillium genus.[1] The core piperazine-2,5-dione scaffold is a privileged structure in medicinal chemistry, known to confer favorable pharmacokinetic properties such as improved stability and cell permeability. The presence of a hydroxyl group and two methyl groups on the core ring of this compound suggests the potential for specific biological interactions and a unique pharmacological profile.[2]

While comprehensive studies on this particular molecule are not yet prevalent in public-domain literature, the broader family of piperazine-2,5-diones has been implicated in a variety of biological activities, including antimicrobial, anticancer, neuroprotective, and antioxidant effects.[1] This guide will explore the theorized mechanisms of action of this compound by drawing parallels with its more extensively studied structural analogs.

Physicochemical Properties and Comparative Analysis

Understanding the physicochemical properties of this compound is crucial for predicting its biological behavior. The hydroxyl group is expected to increase its solubility and potential for hydrogen bonding compared to non-hydroxylated analogs.[2]

| Property | This compound | (3S,6S)-3,6-Dimethylpiperazine-2,5-dione |

| Molecular Formula | C6H10N2O3 | C6H10N2O2 |

| Molecular Weight | 158.16 g/mol | 142.16 g/mol |

| Key Structural Features | Hydroxyl group at C3, Methyl groups at C3 and C6 | Methyl groups at C3 and C6 |

| Predicted LogP | ~0.8 (predicted) | Not specified |

| Polar Surface Area | Not specified | 58 Ų |

| Theorized Properties | Increased solubility, potential for hydroxyl-mediated interactions[2] | Enhances transdermal permeation[1] |

Theorized Mechanisms of Action and Signaling Pathways

Based on the activities of related piperazine-2,5-diones, several mechanisms of action can be postulated for this compound.

Antimicrobial Activity

-

Theory: The compound may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential enzymatic processes within microbial cells.[1] The rigid cyclic structure could facilitate binding to bacterial targets.

Caption: Theorized antimicrobial mechanism of action.

Neuroprotective Effects

-

Theory: The structural similarity to known neuroprotective agents suggests potential activity in mitigating neurodegenerative processes.[1] This could involve the modulation of neurotransmitter systems or the inhibition of enzymes involved in neuronal damage.

Caption: Postulated neuroprotective signaling pathway.

Antioxidant Activity

-

Theory: Cyclic diketopiperazines have been suggested to possess antioxidant properties, which may protect cells from oxidative stress.[1] The mechanism could involve direct scavenging of reactive oxygen species (ROS) or the upregulation of endogenous antioxidant defense systems.

Caption: Experimental workflow for assessing antioxidant activity.

Proposed Experimental Protocols for Mechanism Elucidation

To validate the theorized mechanisms of action, the following experimental approaches are proposed:

Antimicrobial Activity Assessment

-

Protocol:

-

Microorganism Selection: A panel of clinically relevant bacterial and fungal strains will be selected.

-

Minimum Inhibitory Concentration (MIC) Assay: A broth microdilution method will be used to determine the MIC of this compound against the selected microorganisms.

-

Time-Kill Assay: To assess the bactericidal or bacteriostatic effect, time-kill assays will be performed at concentrations corresponding to the MIC.

-

Mechanism of Action Studies: Further assays, such as cell wall integrity assays (e.g., using propidium iodide staining) or enzyme inhibition assays with key bacterial enzymes, will be conducted to pinpoint the specific target.

-

Neuroprotective Activity Evaluation

-

Protocol:

-

Cell Culture Model: A neuronal cell line (e.g., SH-SY5Y) will be used.

-

Induction of Neurotoxicity: Neurotoxicity will be induced using agents like 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.

-

Cell Viability Assay: The protective effect of this compound will be quantified using an MTT or LDH assay.

-

Signaling Pathway Analysis: Western blotting will be employed to analyze the expression of key proteins in neuroprotective signaling pathways (e.g., Akt, ERK).

-

Antioxidant Capacity Determination

-

Protocol:

-

In Vitro Antioxidant Assays: The compound's antioxidant capacity will be measured using standard assays such as DPPH, ABTS, and FRAP.

-

Cellular Antioxidant Assay: The ability of the compound to mitigate intracellular ROS levels in a cell line (e.g., HEK293) under oxidative stress (induced by H₂O₂) will be assessed using a fluorescent probe like DCFH-DA.

-

Nrf2 Activation Assay: An ELISA or Western blot will be used to determine if the compound can activate the Nrf2 antioxidant response pathway.

-

Caption: General experimental workflow for mechanism of action studies.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, with theoretical potential in antimicrobial, neuroprotective, and antioxidant applications. The proposed mechanisms of action, based on the broader class of piperazine-2,5-diones, provide a foundational framework for future research. Rigorous experimental validation is imperative to elucidate the precise molecular targets and signaling pathways modulated by this compound. Further investigations into its synthesis, structure-activity relationships, and in vivo efficacy are warranted to fully realize its therapeutic potential.

References

The Physicochemical Landscape of Substituted Piperazinediones: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The piperazinedione scaffold, a privileged structure in medicinal chemistry, represents a cornerstone in the design of novel therapeutics. Its inherent structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of physicochemical properties critical for drug efficacy and developability. This technical guide provides an in-depth exploration of the key physicochemical characteristics of substituted piperazinediones, offering a comprehensive resource for researchers engaged in the discovery and development of drugs centered on this versatile core.

Core Physicochemical Properties and Their Significance in Drug Discovery

The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. For substituted piperazinediones, a thorough understanding of these characteristics is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the probability of clinical success.

Solubility (Aqueous): The ability of a compound to dissolve in aqueous media is a critical prerequisite for its absorption from the gastrointestinal tract and for its distribution in the bloodstream. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The piperazinedione core itself possesses polar amide functionalities that can engage in hydrogen bonding with water. However, the overall solubility of substituted derivatives is heavily influenced by the nature of the appended substituents. For instance, the introduction of polar groups can enhance solubility, while large, non-polar moieties tend to decrease it. One notable example is alaptide, a piperazinedione derivative, which has been reported to be practically insoluble, prompting the design of more soluble analogs.[1][2]

Lipophilicity (logP/logD): Lipophilicity, the affinity of a compound for a lipid-rich environment, is a key determinant of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water for the neutral form of the molecule, or the distribution coefficient (logD) at a specific pH for ionizable compounds. An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For the parent piperazine-2,5-dione, the calculated XLogP3 is -1.3, indicating a hydrophilic nature.[3] However, substitutions can dramatically alter this value.

Crystal Structure: The solid-state properties of a drug candidate, including its crystal packing and polymorphism, have a profound impact on its stability, solubility, and dissolution rate. X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. Studies on substituted piperazine-2,5-diones have utilized X-ray crystallography to confirm the stereochemistry of hydrogenation products, revealing important insights into their conformational preferences.[5][6][7]

Quantitative Physicochemical Data of Substituted Piperazinediones

A comprehensive, centralized database of experimental physicochemical data for a wide array of substituted piperazinediones is not currently available in the public literature. The data is often found dispersed within individual research articles focused on the synthesis and biological evaluation of specific compound series. The following tables present a compilation of representative data gleaned from various sources to illustrate the range of these properties.

Table 1: Lipophilicity and Molecular Weight of Representative Piperazinediones

| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | Reference |

| Piperazine-2,5-dione | O=C1NC(=O)CN1 | 114.10 | -1.3 | [3] |

| Cyclo(L-Pro-L-Ile) | C--INVALID-LINK--N2C(=O)C--INVALID-LINK--N1C(=O)C[C@H]1CCCN1 | 226.29 | -0.5 | Calculated |

| Cyclo(L-Pro-L-Leu) | CC(C)C[C@H]1N2C(=O)C--INVALID-LINK--N1C(=O)C[C@H]1CCCN1 | 226.29 | -0.5 | Calculated |

| Cyclo(L-Phe-L-Pro) | C1=CC=C(C=C1)C[C@H]2N3C(=O)C--INVALID-LINK--N2C(=O)C[C@H]2CCCN2 | 258.30 | 0.4 | Calculated |

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity.

Table 2: pKa Values of Related Cyclic Structures

| Compound | Structure | pKa | Method | Reference |

| Lysine (side chain in linear dipeptide) | H2N(CH2)4CH(NH2)COOH | ~10.5 | Experimental | [4] |

| Lysine (side chain in cyclic dipeptide) | (structure not shown) | Increased value | Computational | [4] |

Note: This table highlights the influence of cyclization on pKa, a principle applicable to piperazinediones which are cyclic dipeptides.

Detailed Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships (SAR) and structure-property relationships (SPR). The following sections detail standard experimental protocols for measuring key parameters.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific aqueous buffer at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the finely powdered substituted piperazinedione to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Ensure that a visible excess of solid remains to guarantee that the solution is saturated.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath or orbital shaker for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid disturbing the solid phase.

-